Biochemical Potency of Dhx9-IN-6: A Moderate DHX9 Inhibitor for Cellular Phenotypic Studies
Dhx9-IN-6 exhibits an IC50 of 0.32 µM for the inhibition of DEAD-box helicase 9 (DDX9/DHX9) [1]. This places it in a distinct potency class compared to the most potent DHX9 inhibitors. For example, DHX9-IN-5 (IC50 = 4.3 nM) [2], DHX9-IN-1 (IC50 = 9.45 nM) , and the advanced tool compound ATX968 (DHX9-IN-2, IC50 = 8 nM) all display low nanomolar potency, making them roughly 70- to 40-fold more potent in biochemical assays. This moderate potency of Dhx9-IN-6 can be an advantage in cellular studies where the aim is to observe graded phenotypic responses without saturating target engagement, potentially avoiding the maximal stress responses induced by ultra-potent inhibitors.
| Evidence Dimension | Biochemical inhibition of DHX9 helicase |
|---|---|
| Target Compound Data | IC50 = 0.32 µM (320 nM) |
| Comparator Or Baseline | DHX9-IN-5: IC50 = 4.3 nM; DHX9-IN-1: IC50 = 9.45 nM; ATX968: IC50 = 8 nM |
| Quantified Difference | Dhx9-IN-6 is 74-fold less potent than DHX9-IN-5, 34-fold less potent than DHX9-IN-1, and 40-fold less potent than ATX968 in biochemical assays. |
| Conditions | Reported biochemical assays for DHX9 helicase activity (specific assay protocols not detailed on vendor pages). |
Why This Matters
For scientists designing dose-response curves in cellular assays, Dhx9-IN-6's moderate potency provides a larger experimental window to observe partial inhibition effects, which is crucial for probing DHX9 biology without immediate cytotoxic saturation.
- [1] Glpbio. DHX9-IN-6 Product Page. Available at: https://www.glpbio.com/sp/dhx9-in-6.html. Accessed April 2026. View Source
- [2] TargetMol. DHX9-IN-5 Product Page. Available at: https://www.targetmol.cn/compound/dhx9_in_5. Accessed April 2026. View Source
